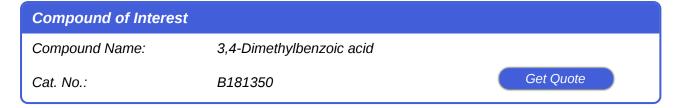


# Spectroscopic Profile of 3,4-Dimethylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dimethylbenzoic acid**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide is intended to serve as a valuable resource for compound identification, characterization, and quality control.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The <sup>1</sup>H and <sup>13</sup>C NMR data for **3,4-Dimethylbenzoic acid** are summarized below.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3,4-Dimethylbenzoic acid** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.81 - 7.93	m	2H	Aromatic protons (H-2, H-6)
7.18 - 7.28	m	1H	Aromatic proton (H-5)
2.33	d	6Н	Methyl protons (2 x CH₃)

Data sourced from a study published by the Royal Society of Chemistry[1].

## <sup>13</sup>C NMR Data

Table 2: 13C NMR Spectroscopic Data for 3,4-Dimethylbenzoic acid

Chemical Shift (δ) ppm	Assignment
170.2	Carbonyl carbon (C=O)
162.7	Aromatic carbon
136.1	Aromatic carbon
131.5	Aromatic carbon
126.7	Aromatic carbon
116.7	Aromatic carbon
109.5	Aromatic carbon

Data sourced from various chemical databases and suppliers[2][3].

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **3,4- Dimethylbenzoic acid** are presented below.



Table 3: IR Spectroscopic Data for 3,4-Dimethylbenzoic acid

Wavenumber (cm <sup>-1</sup> )	Assignment
2900 - 3100	C-H stretch (aromatic and methyl)
2500 - 3300	O-H stretch (carboxylic acid)
1680 - 1710	C=O stretch (carboxylic acid)
1600 - 1650	C=C stretch (aromatic)
1400 - 1450	C-H bend (methyl)
1200 - 1300	C-O stretch (carboxylic acid)
800 - 900	C-H out-of-plane bend (aromatic)

This is a generalized representation of expected IR frequencies. Specific peak values can be found on spectral databases from ChemicalBook and the NIST WebBook[4][5].

# Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for 3,4-Dimethylbenzoic acid

m/z	Relative Intensity	Assignment
150	High	[M]+ (Molecular ion)
135	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
105	High	[M - COOH]+
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

The molecular weight of **3,4-Dimethylbenzoic acid** is 150.17 g/mol [6]. The fragmentation pattern is consistent with the structure of the molecule. Data is available through the NIST



Mass Spectrometry Data Center[6].

# **Experimental Protocols**

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

#### NMR Spectroscopy:

- Sample Preparation: A few milligrams of **3,4-Dimethylbenzoic acid** are dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and transferred to an NMR tube.
- Data Acquisition: The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

#### IR Spectroscopy:

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
  of the compound with potassium bromide and pressing the mixture into a thin disk.
   Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly
  on the ATR crystal[6].
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum shows the percentage of transmittance versus the wavenumber in cm<sup>-1</sup>.

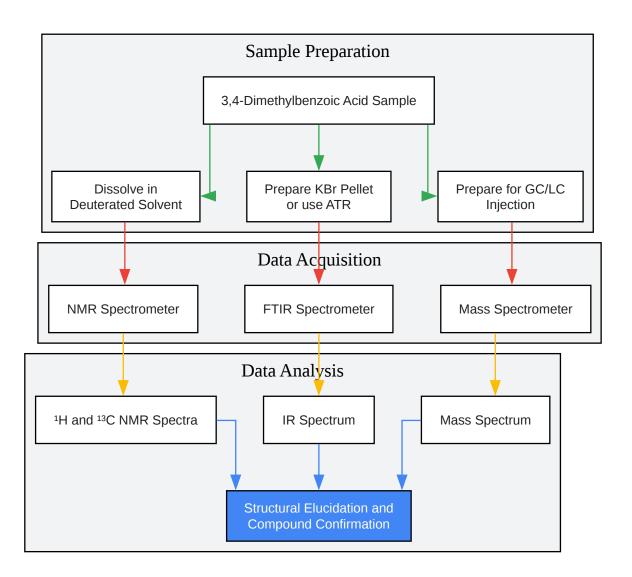
#### Mass Spectrometry:

- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds[6].
- Ionization: Electron Ionization (EI) is a common method used to generate ions.
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.



## **Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4-Dimethylbenzoic acid**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. rsc.org [rsc.org]
- 2. 3,4-Dimethylbenzoic acid(619-04-5) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,4-Dimethylbenzoic acid(619-04-5) IR Spectrum [m.chemicalbook.com]
- 5. Benzoic acid, 3,4-dimethyl- [webbook.nist.gov]
- 6. 3,4-Dimethylbenzoic acid | C9H10O2 | CID 12073 PubChem [pubchem.ncbi.nlm.nih.gov]
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